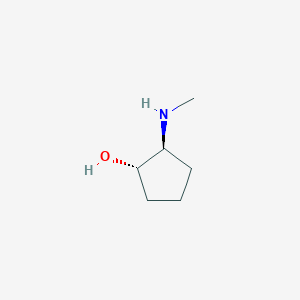
2-Amino-4-methyl-6-ethylaminopyrimidine
説明
2-Amino-4-methyl-6-ethylaminopyrimidine is a derivative of 2-aminopyrimidine . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of this compound can be achieved from 2-Amino-4-chloro-6-methylpyrimidine and Ethylamine . Other methods for the synthesis of pyrimidines are also described in the literature .Molecular Structure Analysis
The molecular structure of this compound is similar to that of 2-Amino-4-methylpyrimidine, which has a molecular weight of 109.1292 . The structure can be viewed using computational tools .Safety and Hazards
将来の方向性
Future research could focus on the potential applications of 2-Amino-4-methyl-6-ethylaminopyrimidine. For instance, a study on 2-amino-4,6-dimethylpyrimidinium trifluoroacetate (AMPTF) single crystals for nonlinear optical (NLO) applications suggests potential for electronic and optical domain applications .
作用機序
Target of Action
2-Amino-4-methyl-6-ethylaminopyrimidine, a derivative of 2-aminopyrimidine, has been found to exhibit significant activity against certain organisms. The primary targets of this compound are the causative organisms of sleeping sickness, Trypanosoma brucei rhodesiense , and malaria, Plasmodium falciparum NF54 . These organisms play a crucial role in the propagation of these diseases, and inhibiting their activity can lead to a reduction in disease symptoms.
Mode of Action
It is known that 2-aminopyrimidines can act as nucleophiles, attacking other compounds in a chemical reaction . This suggests that this compound may interact with its targets by forming bonds with them, thereby inhibiting their normal function.
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to the life cycles of the targeted organisms. By inhibiting the activity of Trypanosoma brucei rhodesiense and Plasmodium falciparum NF54, the compound disrupts the processes these organisms use to reproduce and spread within the host organism .
Result of Action
The result of the action of this compound is a reduction in the activity of the targeted organisms. This leads to a decrease in the symptoms of the diseases they cause. Some 2-aminopyrimidine derivatives have shown quite good antitrypanosomal activity, and others have shown excellent antiplasmodial activity .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s ability to act as a nucleophile Additionally, the presence of other compounds can impact the effectiveness of the compound
特性
IUPAC Name |
4-N-ethyl-6-methylpyrimidine-2,4-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4/c1-3-9-6-4-5(2)10-7(8)11-6/h4H,3H2,1-2H3,(H3,8,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHBOFFGOGSNRKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}propanoic acid](/img/structure/B3169008.png)
![5-Oxo-1-[(4-sulfamoylphenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B3169017.png)
![3-{[(4-Fluorobenzyl)oxy]methyl}piperidine](/img/structure/B3169027.png)
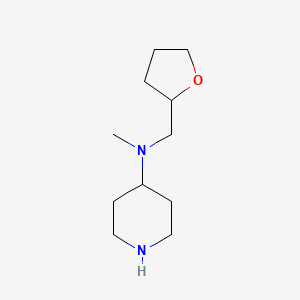
![5-[(4-Chloro-3-methylphenoxy)methyl]thiophene-2-carboxylic acid](/img/structure/B3169036.png)
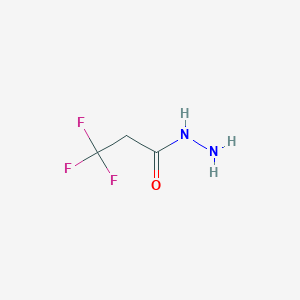
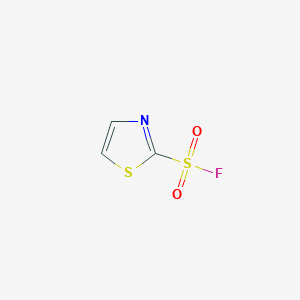
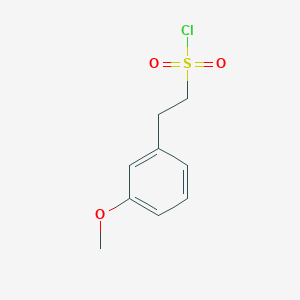
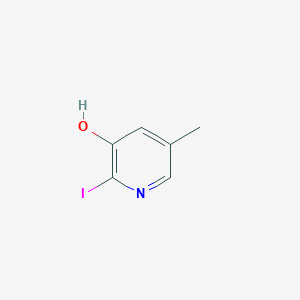
![2-[2-(2-Methoxyphenyl)ethyl]benzoic acid](/img/structure/B3169053.png)
![(S)-4-Fluoro-5-(2-methyl-[1,4]diazepane-1-sulfonyl)isoquinoline 2HCl](/img/structure/B3169062.png)
